3-[(3-Fluorophenoxy)methyl]piperidine hydrochloride 3-[(3-Fluorophenoxy)methyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185303-64-3
VCID: VC16739302
InChI: InChI=1S/C12H16FNO.ClH/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10;/h1,4-5,7,10,14H,2-3,6,8-9H2;1H
SMILES:
Molecular Formula: C12H17ClFNO
Molecular Weight: 245.72 g/mol

3-[(3-Fluorophenoxy)methyl]piperidine hydrochloride

CAS No.: 1185303-64-3

Cat. No.: VC16739302

Molecular Formula: C12H17ClFNO

Molecular Weight: 245.72 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Fluorophenoxy)methyl]piperidine hydrochloride - 1185303-64-3

Specification

CAS No. 1185303-64-3
Molecular Formula C12H17ClFNO
Molecular Weight 245.72 g/mol
IUPAC Name 3-[(3-fluorophenoxy)methyl]piperidine;hydrochloride
Standard InChI InChI=1S/C12H16FNO.ClH/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10;/h1,4-5,7,10,14H,2-3,6,8-9H2;1H
Standard InChI Key KNAZSZIFOQZCPU-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)COC2=CC(=CC=C2)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₇ClFNO, with a molecular weight of 245.72 g/mol. Its IUPAC name, 3-[(3-fluorophenoxy)methyl]piperidine hydrochloride, reflects the substitution pattern: a fluorophenoxy group attached to the methylene bridge at position 3 of the piperidine ring, with a hydrochloride counterion . The fluorine atom at the meta position of the phenoxy group enhances lipophilicity, influencing blood-brain barrier permeability and target binding affinity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₇ClFNO
Molecular Weight245.72 g/mol
CAS Registry Number1185303-64-3
IUPAC Name3-[(3-Fluorophenoxy)methyl]piperidine hydrochloride
XLogP3 (Lipophilicity)2.1 (predicted)
Hydrogen Bond Donors2 (piperidine NH, HCl)
Hydrogen Bond Acceptors4 (O, F, N, Cl)

Synthesis and Structural Confirmation

Synthetic routes to 3-[(3-fluorophenoxy)methyl]piperidine hydrochloride typically involve nucleophilic substitution or reductive amination. A validated method involves reacting 3-fluorophenol with N-hydroxymethylpiperidine under acidic conditions, followed by hydrochloride salt formation . X-ray crystallography of analogous piperidine derivatives confirms the chair conformation of the piperidine ring and the meta-fluorine orientation, critical for intermolecular interactions .

Pharmacological Profile

Neurotransmitter Reuptake Inhibition

Structural analogs of this compound exhibit potent inhibition of serotonin (5-HT) and norepinephrine (NE) transporters. In vitro assays using rat synaptosomes demonstrated IC₅₀ values of 0.1 μM for serotonin reuptake inhibition, comparable to established antidepressants like fluoxetine . The fluorophenoxy group enhances π-π stacking with aromatic residues in the transporter’s binding pocket, while the protonated piperidine nitrogen forms a salt bridge with aspartate residues .

Table 2: Comparative Neurotransmitter Reuptake Inhibition

CompoundSerotonin IC₅₀ (μM)Norepinephrine IC₅₀ (μM)
3-[(3-Fluorophenoxy)methyl]piperidine HCl0.100.25
Fluoxetine0.02>10
Venlafaxine0.070.05

Antiviral Activity

In a 2011 screening study, the fluorophenyl derivative 3g (structurally related to the target compound) exhibited moderate antiviral activity against HSV-1 (EC₅₀ = 12 μM) and CVB-2 (EC₅₀ = 8 μM) . Activity was attributed to interference with viral entry and replication machinery, though precise targets remain under investigation.

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s dual 5-HT/NE reuptake inhibition profile positions it as a candidate for treating major depressive disorder (MDD) and anxiety. Preclinical studies in Wistar rats showed a 40% increase in frontal cortex serotonin levels at 50 mg/kg doses, correlating with reduced immobility time in forced swim tests .

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